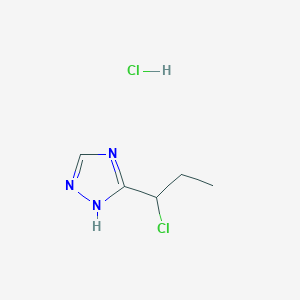

3-(1-Chloropropyl)-4H-1,2,4-triazole hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(1-Chloropropyl)-4H-1,2,4-triazole hydrochloride” likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . It also has a chloropropyl group attached to it, which is a three-carbon chain with a chlorine atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution or cycloaddition .Molecular Structure Analysis

The molecular structure of this compound would likely include a triazole ring attached to a chloropropyl group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the chlorine atom and the triazole ring .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

3-(1-Chloropropyl)-4H-1,2,4-triazole hydrochloride and its derivatives have been extensively studied for their corrosion inhibition properties. A derivative, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, exhibited high efficiency in inhibiting the corrosion of mild steel in acidic environments, particularly in hydrochloric acid and sulphuric acid solutions. This substance was found to act as an excellent inhibitor, achieving inhibition efficiencies up to 99% in 1 M HCl. The adsorption of this triazole derivative on metal surfaces was found to follow Langmuir's adsorption isotherm in both acid solutions, indicating its potential for industrial applications in corrosion protection (Lagrenée et al., 2002).

Understanding Adsorption on Metal Surfaces

Research has been conducted to understand the adsorption behavior of 4H-1,2,4-triazole derivatives, including the subject compound, on metal surfaces. These derivatives have been utilized for protecting mild steel against corrosion and dissolution in hydrochloric acid solutions. The inhibitive efficiency of these compounds was assessed through various methods, indicating that the inhibition efficiency is influenced by the type and nature of substituents in the inhibitor molecule. The adsorption of these derivatives on steel surfaces adheres to the Langmuir isotherm model, with thermodynamic data providing insights into their inhibitory behavior. Molecular modeling has contributed to a better understanding of the relationship between molecular structure and inhibition efficiency (Bentiss et al., 2007).

Growth Inhibition in Biological Systems

Triazole compounds, including this compound, have been observed to influence biological systems. For instance, 3-Amino-1,2,4-Triazole has been documented to inhibit growth and chlorophyll synthesis in higher plants. This inhibitory effect is attributed not to structural similarity to chlorophyll but to a direct effect on plastid development, impacting the pigment content of plastids. These findings highlight the potential biological impacts of triazole derivatives and the need for further investigation into their broader biological effects (Wolf, 1962).

Supramolecular Interactions

The versatility of 1,2,3-triazoles, including the specific compound , extends to their supramolecular interactions. These compounds exhibit a rich array of interactions due to the presence of nitrogen in the triazole ring, leading to diverse applications in supramolecular and coordination chemistry. The unique properties of these compounds, such as their ability to form complexes with anions and various coordination modes, enable their use in areas like anion recognition, catalysis, and photochemistry. This broad spectrum of interactions underpins the immense scientific and industrial value of these compounds (Schulze & Schubert, 2014).

Antifungal Activities

Derivatives of 1,2,3-triazoles, including variants of the this compound, have shown significant antifungal activities. These compounds have been synthesized and evaluated for their effectiveness against various strains of Candida. Some derivatives, especially those with halogen substitutions, demonstrated promising antifungal profiles, indicating the potential for these compounds to be further modified and developed into more potent antifungal agents (Lima-Neto et al., 2012).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(1-chloropropyl)-1H-1,2,4-triazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3.ClH/c1-2-4(6)5-7-3-8-9-5;/h3-4H,2H2,1H3,(H,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQIXRCPJLMVBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC=NN1)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2650619.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2650620.png)

![N-cyclopentyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B2650621.png)

![N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2650622.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylacetamide](/img/structure/B2650624.png)

![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2650628.png)

![6-Methyl-N-[(4-sulfamoylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B2650634.png)

![7-(1,3-dimethyl-1H-pyrazol-5-yl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2650635.png)